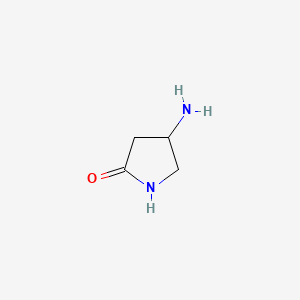

4-Aminopyrrolidin-2-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-aminopyrrolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8N2O/c5-3-1-4(7)6-2-3/h3H,1-2,5H2,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIMSBKAHGYGPLD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CNC1=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80526314 | |

| Record name | 4-Aminopyrrolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80526314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

100.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88016-17-5 | |

| Record name | 4-Amino-2-pyrrolidinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=88016-17-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Aminopyrrolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80526314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Applications of 4-Aminopyrrolidin-2-one

Abstract

4-Aminopyrrolidin-2-one, a cyclic derivative of the neurotransmitter γ-aminobutyric acid (GABA), represents a cornerstone scaffold in modern medicinal chemistry. Its unique structural arrangement, featuring a lactam ring and a primary amine, imparts a desirable combination of rigidity, chirality, and versatile reactivity. This guide provides a comprehensive exploration of the core chemical properties of this compound, including its physicochemical characteristics, synthesis, spectroscopic profile, and chemical reactivity. Furthermore, we delve into its critical applications as a versatile building block in the synthesis of novel therapeutics, offering field-proven insights into its role in drug discovery and development. This document is intended to serve as a technical resource for scientists leveraging this valuable intermediate in their research endeavors.

Core Physicochemical and Structural Properties

This compound, also known as 3-amino-gamma-butyrolactam, is a chiral heterocyclic compound. The presence of both a hydrogen bond donor (amine) and acceptor (lactam carbonyl) within a constrained five-membered ring makes it an attractive structural motif for interacting with biological targets.[1] The fundamental properties of the parent compound and its common hydrochloride salt are summarized below.

| Property | Value | Source |

| IUPAC Name | This compound | PubChem[2] |

| Molecular Formula | C₄H₈N₂O | PubChem[2] |

| Molecular Weight | 100.12 g/mol | PubChem[2] |

| CAS Number | 88016-17-5 | PubChem[2] |

| Monoisotopic Mass | 100.063662883 Da | PubChem[2] |

| XLogP (Predicted) | -1.6 | PubChem[2] |

| Hydrogen Bond Donors | 2 | PubChem[2] |

| Hydrogen Bond Acceptors | 2 | PubChem[2] |

| Polar Surface Area | 55.1 Ų | PubChem[2] |

| Rotatable Bond Count | 0 | PubChem[2] |

Note: The hydrochloride salt (CAS: 167465-93-2) is frequently used to improve the compound's stability and handling properties. Its molecular weight is 136.58 g/mol .[3][]

The pyrrolidinone core is a privileged structure in drug discovery, found in over 20 FDA-approved drugs.[5] The chirality at the C4 position is a critical feature, allowing for the synthesis of stereospecific enantiomers ((R)- and (S)-forms), which is essential for selective ligand development, as biological systems are inherently enantioselective.[1][6]

Synthesis and Chemical Reactivity

The synthesis of pyrrolidin-2-one derivatives is a well-established area of organic chemistry.[7][8] While multiple specific routes to this compound exist, a common conceptual pathway involves the cyclization of a functionalized γ-aminobutyric acid precursor. The reactivity of the final compound is dominated by its two primary functional groups: the nucleophilic primary amine at the C4 position and the electrophilic carbonyl of the lactam ring.

General Synthetic Approach

Many synthetic strategies for pyrrolidin-2-ones involve the lactamization of γ-amino acids or the reaction of γ-butyrolactone with amines at high temperatures.[7][9] The diagram below illustrates a conceptual pathway for synthesizing substituted pyrrolidin-2-ones, which can be adapted for the 4-amino variant.

Caption: Conceptual synthesis of N-substituted pyrrolidin-2-ones.

Key Chemical Reactions

The dual functionality of this compound makes it a versatile intermediate for building molecular complexity. The primary amine readily undergoes standard transformations, while the lactam offers opportunities for ring-opening or modification.

Caption: Key reaction pathways for this compound.

This reactivity is exploited to incorporate the pyrrolidinone scaffold into larger molecules, for instance, by acylating the amine to attach the core to a peptide backbone or using it in reductive amination to link to another molecular fragment.[10][11]

Spectroscopic and Analytical Characterization

Unambiguous structural confirmation of this compound and its derivatives relies on a combination of modern spectroscopic techniques.[12][13]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the diastereotopic protons on the pyrrolidine ring. Key features would include:

-

Signals for the two amine protons (NH₂), which may be broad and are exchangeable with D₂O.[14]

-

A multiplet for the proton at the C4 chiral center.

-

Complex multiplets for the C3 and C5 methylene protons.

-

A broad signal for the lactam N-H proton, also D₂O exchangeable.

-

-

¹³C NMR: The carbon spectrum will display four distinct signals corresponding to the four carbon atoms in the ring. The lactam carbonyl carbon (C2) will appear significantly downfield (typically >170 ppm), while the other three sp³-hybridized carbons will be found upfield.

Infrared (IR) Spectroscopy

The IR spectrum provides clear evidence of the key functional groups.[13]

-

N-H Stretching: Two distinct bands in the 3300-3400 cm⁻¹ region, characteristic of a primary amine (symmetric and asymmetric stretches). A broader band for the lactam N-H may also be present.

-

C=O Stretching: A strong, sharp absorption band around 1670-1700 cm⁻¹ corresponding to the five-membered lactam (γ-lactam) carbonyl group.

-

N-H Bending: A band around 1600 cm⁻¹ from the primary amine scissoring vibration.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and can provide structural information through fragmentation patterns.[15]

-

Molecular Ion (M⁺): The electron ionization (EI) mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (m/z 100).

-

Fragmentation: Common fragmentation pathways include the loss of the amino group and cleavage of the pyrrolidinone ring, leading to characteristic daughter ions.

Protocol: General Procedure for ¹H NMR Sample Preparation

-

Sample Weighing: Accurately weigh approximately 5-10 mg of this compound hydrochloride directly into a clean, dry vial.

-

Solvent Addition: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O) to the vial. DMSO-d₆ is often preferred as it does not exchange with the N-H protons, allowing for their observation.

-

Dissolution: Gently vortex or sonicate the sample until it is fully dissolved.

-

Transfer: Using a clean Pasteur pipette, transfer the solution into a standard 5 mm NMR tube.

-

Standard Addition (Optional): For precise chemical shift referencing, a small amount of an internal standard like tetramethylsilane (TMS) can be added, although modern spectrometers can lock onto the residual solvent signal.

-

Acquisition: Insert the NMR tube into the spectrometer spinner, place it in the magnet, and acquire the ¹H NMR spectrum according to the instrument's standard operating procedures. A D₂O shake experiment can be performed subsequently by adding a drop of D₂O to the tube and re-acquiring the spectrum to identify exchangeable protons.

Applications in Drug Discovery

The this compound scaffold is a valuable building block for creating compounds with diverse biological activities.[1] Its constrained nature helps to pre-organize appended functional groups in a defined spatial orientation, which can enhance binding affinity and selectivity for a target protein.

-

GABA Analogues: As a cyclic analogue of GABA, it serves as a starting point for synthesizing ligands for GABA receptors and related targets.[16]

-

Peptidomimetics: The chiral amine provides a handle for incorporation into peptide sequences or for creating peptidomimetics, which are compounds that mimic the structure and function of peptides but with improved pharmacological properties like stability and bioavailability.[10]

-

Enzyme Inhibitors: Derivatives have been explored as inhibitors for various enzymes. For example, substituted aminopyrrolidinones have shown potential as BACE1 inhibitors for Alzheimer's disease.[1]

-

Receptor Ligands: The scaffold has been functionalized to produce potent and selective ligands for various receptors, including metabotropic glutamate receptors and alpha-adrenoceptors.[11][17]

Caption: Applications of the this compound scaffold.

Safety, Handling, and Storage

Proper handling of this compound and its salts is essential in a laboratory setting. The compound is classified with several hazards according to the Globally Harmonized System (GHS).[2][18]

| Hazard Class | GHS Statement | Precautionary Code |

| Acute Toxicity, Oral | H302: Harmful if swallowed | P270, P301+P317 |

| Skin Irritation | H315: Causes skin irritation | P280, P302+P352 |

| Eye Irritation | H319: Causes serious eye irritation | P280, P305+P351+P338 |

| Respiratory Irritation | H335: May cause respiratory irritation | P261, P304+P340 |

Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[18]

-

Eye/Face Protection: Wear tightly fitting chemical safety goggles or a face shield.[18][19]

-

Skin Protection: Wear impervious protective gloves (e.g., nitrile) and a lab coat.[18][19]

-

Respiratory Protection: If dust is generated or exposure limits are exceeded, use a NIOSH-approved respirator.[18][19]

-

General Hygiene: Avoid eating, drinking, or smoking when handling. Wash hands thoroughly after use.[20]

Storage

-

Store in a tightly sealed container in a cool, dry, and well-ventilated place.[18]

-

For enhanced stability, particularly for the chiral enantiomers, storage under an inert atmosphere (e.g., argon or nitrogen) at room temperature is recommended.[21]

First-Aid Measures

-

If Swallowed: Rinse mouth and get medical help.[20]

-

If on Skin: Wash with plenty of water. If irritation occurs, get medical help. Remove contaminated clothing and wash it before reuse.[18][20]

-

If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen and seek medical attention.[18]

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[19]

Conclusion

This compound is a powerful and versatile chemical entity whose value in pharmaceutical research cannot be overstated. Its well-defined structure, predictable reactivity, and chiral nature provide a robust platform for the design and synthesis of a wide array of biologically active molecules. A thorough understanding of its chemical properties, from its spectroscopic signature to its handling requirements, is fundamental for any scientist aiming to effectively and safely utilize this compound to its full potential in the pursuit of novel therapeutics.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). This compound hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

-

ResearchGate. (2019). Synthesis of Novel Pyrrolidin-2-ones: γ-Aminobutyric Acid Cyclic Analogues. Retrieved from [Link]

-

Ibrar, A., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4877. Retrieved from [Link]

-

Al-Masoudi, W. A., & Al-Amery, M. H. A. (2020). Synthesis of Some New Derivatives of Pyrrolidine-2-one and Studying Their Antibacterial Potentials. Engineering and Technology Journal, 38(B), 128-141. Retrieved from [Link]

-

Pellicciari, R., et al. (2001). Synthesis of N(1)-substituted analogues of (2R,4R)-4-amino-pyrrolidine-2,4-dicarboxylic acid as agonists, partial agonists, and antagonists of group II metabotropic glutamate receptors. Bioorganic & Medicinal Chemistry Letters, 11(14), 1919-24. Retrieved from [Link]

-

PubChemLite. (n.d.). This compound (C4H8N2O). Retrieved from [Link]

-

PubChem. (n.d.). 4-Aminopiperidin-2-one. National Center for Biotechnology Information. Retrieved from [Link]

-

Chruściel, A., et al. (2010). Synthesis and pharmacological evaluation of pyrrolidin-2-one derivatives as antiarrhythmic, antihypertensive and alpha-adrenolytic agents. Pharmacological Reports, 62(1), 68-85. Retrieved from [Link]

-

Universal Class. (n.d.). NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy. Retrieved from [Link]

-

Organic Chemistry, University of Illinois. (n.d.). Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. Retrieved from [Link]

-

PubChem. (n.d.). (S)-4-Aminopyrrolidin-2-one hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). (R)-4-Aminopyrrolidin-2-one hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Pyrrolidine synthesis. Retrieved from [Link]

-

ChemComplete. (2019, October 14). Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3 [Video]. YouTube. Retrieved from [Link]

-

ChemComplete. (2020, February 23). Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 6 [Video]. YouTube. Retrieved from [Link]

-

Westphal, F., et al. (2007). Mass spectral and NMR spectral data of two new designer drugs with an α-aminophenone structure: 4′-Methyl-α-pyrrolidinohexanophenone and 4′-Methyl-α-pyrrolidinobutyrophenone. Forensic Science International, 169(1), 32-42. Retrieved from [Link]

Sources

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | C4H8N2O | CID 13195064 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound hydrochloride | C4H9ClN2O | CID 67085274 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. enamine.net [enamine.net]

- 6. (R)-4-Aminopyrrolidin-2-one hydrochloride | C4H9ClN2O | CID 73357364 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Pyrrolidine synthesis [organic-chemistry.org]

- 9. 2-Pyrrolidinone: Synthesis method and chemical reaction_Chemicalbook [chemicalbook.com]

- 10. Wholesale (2S,4R)-4-aMinopyrrolidine-2-carboxylic acid hydrochloride CAS:16257-89-9 Manufacturers and Suppliers | XINDAO [xindaobiotech.com]

- 11. Synthesis of N(1)-substituted analogues of (2R,4R)-4-amino-pyrrolidine-2,4-dicarboxylic acid as agonists, partial agonists, and antagonists of group II metabotropic glutamate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy [universalclass.com]

- 13. lehigh.edu [lehigh.edu]

- 14. youtube.com [youtube.com]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Synthesis and pharmacological evaluation of pyrrolidin-2-one derivatives as antiarrhythmic, antihypertensive and alpha-adrenolytic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. echemi.com [echemi.com]

- 19. fishersci.com [fishersci.com]

- 20. This compound hydrochloride - Safety Data Sheet [chemicalbook.com]

- 21. (S)-4-Aminopyrrolidin-2-one hydrochloride | 672883-63-5 [sigmaaldrich.com]

An In-Depth Technical Guide to the Structure Elucidation of 4-Aminopyrrolidin-2-one

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive walkthrough of the analytical methodologies employed in the structural elucidation of 4-aminopyrrolidin-2-one, a heterocyclic compound of interest in medicinal chemistry and drug development. We will delve into the practical application and theoretical underpinnings of key spectroscopic techniques, emphasizing the causal relationships behind experimental choices to ensure a robust and self-validating analytical workflow.

Introduction

This compound is a gamma-lactam possessing a primary amine, making it a chiral scaffold with significant potential in the synthesis of novel therapeutics. Its structural confirmation is a critical first step in any research and development endeavor. This guide will detail the multi-technique approach required for unambiguous structure determination, moving from foundational molecular formula confirmation to the fine details of atomic connectivity and stereochemistry.

Foundational Analysis: Mass Spectrometry (MS)

Mass spectrometry is the first-line technique to determine the molecular weight and elemental composition of a new compound. For this compound (C₄H₈N₂O), this is a crucial validation step.[1]

Expected Molecular Ion Peaks:

-

Monoisotopic Mass: 100.0637 g/mol [1]

-

[M+H]⁺: 101.0710 m/z

-

[M+Na]⁺: 123.0529 m/z

Table 1: Key Mass Spectrometry Data for this compound

| Ion | Calculated m/z |

| C₄H₈N₂O | 100.0637 |

| [M+H]⁺ | 101.0710 |

| [M+Na]⁺ | 123.0529 |

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: A dilute solution of the analyte is prepared in a suitable solvent such as methanol or acetonitrile.

-

Ionization: Electrospray ionization (ESI) is a soft ionization technique well-suited for this polar molecule, minimizing fragmentation and maximizing the abundance of the molecular ion.

-

Analysis: The sample is introduced into a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap analyzer, to obtain an accurate mass measurement.

Interpretation of Fragmentation Patterns:

While soft ionization is preferred for molecular weight determination, electron ionization (EI) can provide valuable structural information through fragmentation analysis. Key expected fragments for this compound would arise from the cleavage of the pyrrolidinone ring and the loss of the amino group.

Unraveling the Carbon-Hydrogen Framework: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise structure of an organic molecule. A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments provides a complete picture of the atomic connectivity.

¹H NMR: Proton Environments

The ¹H NMR spectrum reveals the number of distinct proton environments and their neighboring protons through chemical shifts and coupling patterns. For this compound, we expect to see signals corresponding to the protons on the pyrrolidinone ring and the amine and amide protons.

¹³C NMR: Carbon Skeleton

The ¹³C NMR spectrum indicates the number of unique carbon environments. For this compound, four distinct carbon signals are expected: a carbonyl carbon, and three carbons of the pyrrolidinone ring.

2D NMR: Connecting the Pieces

-

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically through 2-3 bonds). This is crucial for tracing the proton connectivity around the pyrrolidinone ring.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly attached proton and carbon atoms. This allows for the unambiguous assignment of each proton signal to its corresponding carbon.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by 2-3 bonds. This is vital for confirming the overall structure, for instance, by showing correlations from the protons on the ring to the carbonyl carbon.

Experimental Protocol: NMR Analysis

-

Sample Preparation: 5-10 mg of the sample is dissolved in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or D₂O) in a 5 mm NMR tube. Tetramethylsilane (TMS) is typically used as an internal standard.

-

Data Acquisition: A suite of NMR experiments is run on a high-field NMR spectrometer (e.g., 400 MHz or higher). This includes ¹H, ¹³C, DEPT-135, COSY, HSQC, and HMBC spectra.

-

Data Processing and Interpretation: The acquired data is processed (Fourier transformation, phasing, and baseline correction) and the spectra are analyzed to assign all proton and carbon signals and confirm the connectivity.

Caption: Overall workflow for the structure elucidation of this compound.

Identifying Functional Groups: Infrared (IR) Spectroscopy

Infrared spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. For this compound, the key vibrational modes to observe are those of the amine, amide, and alkane functionalities.

Table 2: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration | Expected Wavenumber (cm⁻¹) |

| Amine (N-H) | Stretch | 3400-3250 (two bands for primary amine) |

| Amide (N-H) | Stretch | ~3300 |

| Amide (C=O) | Stretch | ~1680 |

| Alkane (C-H) | Stretch | 2960-2850 |

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

-

Background Spectrum: A background spectrum of the clean ATR crystal is recorded.

-

Sample Application: A small amount of the solid sample is placed directly onto the ATR crystal.

-

Data Acquisition: The spectrum is recorded. ATR is a convenient technique for solid samples as it requires minimal sample preparation.

Definitive 3D Structure: X-ray Crystallography

For a complete and unambiguous determination of the three-dimensional structure, including stereochemistry, single-crystal X-ray diffraction is the gold standard.

Experimental Protocol: X-ray Crystallography

-

Crystal Growth: High-quality single crystals of this compound are grown, often by slow evaporation of a saturated solution.

-

Data Collection: A suitable crystal is mounted on a diffractometer, and X-ray diffraction data are collected.

-

Structure Solution and Refinement: The diffraction data is used to solve and refine the crystal structure, providing precise bond lengths, bond angles, and the absolute configuration if the compound is chiral.

Conclusion

The structural elucidation of this compound is a systematic process that relies on the synergistic application of multiple analytical techniques. Mass spectrometry provides the initial confirmation of the molecular formula. A comprehensive suite of 1D and 2D NMR experiments then maps out the intricate carbon-hydrogen framework and atomic connectivity. Infrared spectroscopy offers rapid confirmation of key functional groups. Finally, for an unequivocal determination of the 3D structure, single-crystal X-ray crystallography provides the ultimate proof. By following this multi-faceted and self-validating approach, researchers can have the utmost confidence in the structure of their target molecule, a critical foundation for any subsequent drug discovery and development efforts.

References

-

Al-Nahrain Journal of Science. (2020). Synthesis and Characterization of New Compounds Derived from Pyrrolidine-2-One and Evaluation of their Biological Activities. [Link]

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

Sources

Authored by: A Senior Application Scientist

An In-Depth Technical Guide to 4-Aminopyrrolidin-2-one

Introduction: The Significance of the γ-Lactam Scaffold

The pyrrolidin-2-one, or γ-lactam, is a privileged scaffold in modern medicinal chemistry. This five-membered heterocyclic ring is a core component in a multitude of biologically active compounds and approved drugs.[1][2] Its structural rigidity, capacity for hydrogen bonding, and the stereochemical possibilities offered by substitutions make it a versatile building block for creating ligands with high specificity and affinity for various biological targets.[1] this compound, a key derivative, serves as a crucial chiral synthon, providing a primary amine for further functionalization. This guide offers a comprehensive overview of this compound, focusing on its chemical identity, physicochemical properties, synthesis, applications in drug discovery, and essential safety protocols.

PART 1: Chemical Identity and Physicochemical Properties

This compound is a cyclic analog of the inhibitory neurotransmitter γ-aminobutyric acid (GABA).[3] The presence of a chiral center at the C4 position means it exists as two enantiomers, (R) and (S), as well as a racemic mixture. It is most commonly supplied and handled as a hydrochloride salt to improve stability and solubility.

CAS Number Identification

The Chemical Abstracts Service (CAS) has assigned distinct numbers to the different forms of this compound, a critical detail for procurement and regulatory compliance.

| Compound Name | CAS Number | Reference |

| This compound (Racemic) | 88016-17-5 | [4] |

| This compound hydrochloride (Racemic) | 167465-93-2 | [5][6][7][] |

| (S)-4-Aminopyrrolidin-2-one hydrochloride | 672883-63-5 | [9][10] |

| (R)-4-Aminopyrrolidin-2-one hydrochloride | 1292324-66-3 | [11] |

| (R)-4-Aminopyrrolidin-2-one hydrochloride | 1788058-41-2 | [12] |

Core Physicochemical Data

The properties of the free base and its hydrochloride salt are summarized below. These values are essential for planning reactions, developing formulations, and ensuring appropriate storage conditions.

| Property | Value (Free Base) | Value (Hydrochloride Salt) | Reference |

| Molecular Formula | C₄H₈N₂O | C₄H₉ClN₂O | [4][5] |

| Molecular Weight | 100.12 g/mol | 136.58 g/mol | [4][5] |

| IUPAC Name | This compound | This compound;hydrochloride | [4][5] |

| Physical Form | Solid (predicted) | Solid | [9][11] |

| Storage Temperature | Inert atmosphere, room temperature | Room Temperature / Ambient Storage | [9][11] |

PART 2: Synthesis Strategies

The synthesis of substituted pyrrolidin-2-ones is a well-established field in organic chemistry. While multiple routes exist, a common and logical approach for this compound involves the cyclization of a functionalized γ-aminobutyric acid precursor.

Generalized Synthetic Workflow

A prevalent strategy begins with a protected amino acid, such as Boc-Aspartic acid or Boc-Glutamic acid, which can be converted into a suitable γ-amino acid derivative. The key step is an intramolecular cyclization to form the lactam ring. The following diagram illustrates a conceptual workflow.

Caption: Conceptual workflow for the synthesis of this compound.

Experimental Protocol: A Self-Validating System

The following protocol is a generalized representation based on established chemical transformations for lactam formation.[13][14]

Objective: To synthesize this compound via intramolecular cyclization.

Step 1: Formation of Protected γ-Amino Acid Precursor

-

Rationale: Begin with a commercially available and suitably protected precursor like N-Boc-L-asparagine. The Boc group protects the α-amine, while the amide side chain is the precursor to the C4 amine.

-

Procedure: Subject N-Boc-L-asparagine to a Hofmann rearrangement. This reaction converts the amide to a primary amine with the loss of one carbon, yielding a protected 4-amino-2-(tert-butoxycarbonylamino)butanoic acid. The choice of reagent (e.g., a hypervalent iodine reagent) is critical for achieving clean conversion under mild conditions.

-

Validation: Monitor the reaction by TLC or LC-MS to confirm the consumption of starting material and the appearance of the product, identified by its mass.

Step 2: Intramolecular Cyclization (Lactamization)

-

Rationale: The γ-amino acid intermediate is now primed for cyclization. This is typically an entropically favored 5-exo-trig cyclization. Activating the carboxylic acid (e.g., by converting it to an ester or using a coupling agent) or simply heating can drive the reaction.

-

Procedure: Dissolve the intermediate from Step 1 in a suitable high-boiling solvent (e.g., toluene or xylene). Heat the mixture to reflux, often with a catalytic amount of acid (like p-TsOH) or base to facilitate the reaction. Water is removed azeotropically to drive the equilibrium towards the lactam.

-

Validation: The formation of the lactam can be monitored by the disappearance of the carboxylic acid proton in ¹H NMR spectroscopy and the appearance of the characteristic amide N-H signal. IR spectroscopy will show the appearance of a strong carbonyl stretch around 1680-1700 cm⁻¹.

Step 3: Deprotection

-

Rationale: The final step is the removal of the Boc protecting group to liberate the free amine.

-

Procedure: Dissolve the protected lactam from Step 2 in a solvent like dichloromethane or 1,4-dioxane. Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or a solution of HCl in dioxane. Stir at room temperature until the reaction is complete.

-

Validation: Successful deprotection is confirmed by the disappearance of the Boc signal in ¹H NMR. If HCl is used, the product will precipitate as the hydrochloride salt, which can be isolated by filtration.

PART 3: Applications in Drug Discovery

The this compound scaffold is a valuable starting point for generating libraries of compounds for screening. The primary amine at the C4 position serves as a handle for introducing diverse substituents to explore structure-activity relationships (SAR).

Scaffold for CNS-Active Agents

Derivatives of this compound have been investigated as ligands for various central nervous system (CNS) targets, particularly metabotropic glutamate receptors (mGluRs).[15] These receptors are implicated in a range of neurological and psychiatric disorders. By modifying the N1 and C4 positions, researchers can tune the compound's selectivity and activity as an agonist, antagonist, or partial agonist.[15]

Caption: Role of this compound as a versatile scaffold.

Building Block for Peptidomimetics

This compound also serves as a constrained proline analog for use in peptide synthesis.[16] Its incorporation into peptide chains can induce specific secondary structures (e.g., turns) and improve metabolic stability by making the peptide less susceptible to proteolytic degradation. This is a critical strategy in the development of peptide-based therapeutics.[16]

PART 4: Safety, Handling, and Storage

As with any laboratory chemical, proper handling of this compound and its salts is paramount. The compound is classified with several hazards according to the Globally Harmonized System (GHS).[4][5]

GHS Hazard Identification

| Hazard Code | Statement | Class | Reference |

| H302 | Harmful if swallowed | Acute Toxicity, Oral (Category 4) | [4][5][6][7] |

| H315 | Causes skin irritation | Skin Irritation (Category 2) | [4][5][6][7] |

| H319 | Causes serious eye irritation | Eye Irritation (Category 2A) | [4][5][6][7] |

| H335 | May cause respiratory irritation | Specific Target Organ Toxicity — Single Exposure (Category 3) | [4][5][6][7] |

Recommended Handling Protocol

-

Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[6][17]

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield conforming to EN166 (EU) or NIOSH (US) standards.[6][17]

-

Skin Protection: Wear impervious protective gloves (e.g., nitrile) and a lab coat.[6][17]

-

Respiratory Protection: If dust is generated or exposure limits are exceeded, use a NIOSH/MSHA or EN 149 approved respirator.[17]

-

-

Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[6]

-

First Aid:

-

If Swallowed: Rinse mouth and get medical help.[6]

-

If on Skin: Wash with plenty of water. If irritation occurs, get medical help.[6]

-

If Inhaled: Move person to fresh air.[6]

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[17]

-

-

Storage: Store in a tightly closed container in a dry, well-ventilated place.[6][9] Store locked up.[6]

References

-

PubChem. (n.d.). This compound hydrochloride. National Center for Biotechnology Information. Retrieved January 11, 2026, from [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved January 11, 2026, from [Link]

-

Benoit, R. (2019). Synthesis of Novel Pyrrolidin-2-ones: γ-Aminobutyric Acid Cyclic Analogues. ResearchGate. Retrieved January 11, 2026, from [Link]

-

PubChem. (n.d.). (R)-4-Aminopyrrolidin-2-one hydrochloride. National Center for Biotechnology Information. Retrieved January 11, 2026, from [Link]

-

Iannitelli, A., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4889. Retrieved January 11, 2026, from [Link]

-

PubChem. (n.d.). (S)-4-Aminopyrrolidin-2-one hydrochloride. National Center for Biotechnology Information. Retrieved January 11, 2026, from [Link]

-

Pellicciari, R., et al. (2001). Synthesis of N(1)-substituted analogues of (2R,4R)-4-amino-pyrrolidine-2,4-dicarboxylic acid as agonists, partial agonists, and antagonists of group II metabotropic glutamate receptors. Bioorganic & Medicinal Chemistry Letters, 11(14), 1919-24. Retrieved January 11, 2026, from [Link]

-

Ivanova, A. A., et al. (2022). Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines/Benzylamines. Molecules, 27(23), 8493. Retrieved January 11, 2026, from [Link]

-

Scheme 1. Synthetic method for 1-aminopyrrolidin-2-one (1) compound 2... (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]

Sources

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. enamine.net [enamine.net]

- 3. researchgate.net [researchgate.net]

- 4. This compound | C4H8N2O | CID 13195064 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound hydrochloride | C4H9ClN2O | CID 67085274 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. echemi.com [echemi.com]

- 7. This compound hydrochloride - Safety Data Sheet [chemicalbook.com]

- 9. (S)-4-Aminopyrrolidin-2-one hydrochloride | 672883-63-5 [sigmaaldrich.com]

- 10. (S)-4-Aminopyrrolidin-2-one hydrochloride | C4H9ClN2O | CID 67124568 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. (R)-4-AMINOPYRROLIDIN-2-ONE HCL | 1292324-66-3 [sigmaaldrich.com]

- 12. (R)-4-Aminopyrrolidin-2-one hydrochloride | C4H9ClN2O | CID 73357364 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. 2-Pyrrolidinone: Synthesis method and chemical reaction_Chemicalbook [chemicalbook.com]

- 14. mdpi.com [mdpi.com]

- 15. Synthesis of N(1)-substituted analogues of (2R,4R)-4-amino-pyrrolidine-2,4-dicarboxylic acid as agonists, partial agonists, and antagonists of group II metabotropic glutamate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Wholesale (2S,4R)-4-aMinopyrrolidine-2-carboxylic acid hydrochloride CAS:16257-89-9 Manufacturers and Suppliers | XINDAO [xindaobiotech.com]

- 17. fishersci.com [fishersci.com]

A Comprehensive Technical Guide to the Synthesis of 4-Aminopyrrolidin-2-one Hydrochloride

Executive Summary: 4-Aminopyrrolidin-2-one hydrochloride is a crucial building block in medicinal chemistry, recognized for its role in the development of novel pharmaceuticals, particularly for neurological and mood disorders.[1] Its structure, derived from the neurotransmitter GABA, makes it a valuable scaffold in drug discovery.[1] This guide provides an in-depth analysis of the synthetic routes to this compound, focusing on scientific principles, detailed experimental protocols, and characterization techniques to ensure purity and identity. Designed for researchers and drug development professionals, this document offers a blend of theoretical insights and practical, field-proven methodologies.

Introduction: Significance and Properties

Chemical Identity

This compound hydrochloride, also known as 4-amino-γ-lactam hydrochloride, is the salt form of a functionalized pyrrolidinone ring system.[1] The pyrrolidine scaffold is a cornerstone in medicinal chemistry, found in numerous FDA-approved drugs due to its favorable pharmacological properties.[2][3][4] The introduction of an amino group at the 4-position provides a key functional handle for further molecular elaboration, while the lactam moiety imparts specific conformational constraints and hydrogen bonding capabilities. The hydrochloride salt form is typically preferred to enhance stability and aqueous solubility.

Table 1: Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₄H₉ClN₂O | [1][5] |

| Molecular Weight | 136.58 g/mol | [5][6] |

| CAS Number | 167465-93-2 | [1][6] |

| Appearance | Solid | [7] |

| Chirality | Exists as (R) and (S) enantiomers | [5] |

Importance in Drug Development

The pyrrolidinone core is a privileged structure in drug discovery, and this compound serves as a versatile intermediate.[2][4] Its structural similarity to GABA allows it to be used in the synthesis of compounds that modulate neurotransmission, targeting conditions like neurological and mood disorders.[1] The primary amine offers a reactive site for constructing more complex molecules, such as enzyme inhibitors and receptor antagonists, through amide bond formation or other coupling reactions.[8]

Strategic Overview of Synthetic Pathways

The synthesis of this compound can be approached from several different starting materials. The choice of a specific route often depends on factors such as cost of starting materials, desired stereochemistry, scalability, and safety considerations. Below is a comparative analysis of common strategies.

Caption: Major synthetic routes to this compound HCl.

Table 2: Comparison of Synthetic Routes

| Synthetic Route | Starting Material | Key Advantages | Key Challenges |

| Nitro Reduction | Itaconic Acid | Cost-effective starting material; well-established chemistry.[9][10] | Use of nitromethane; requires high-pressure hydrogenation. |

| Azide Reduction | Maleimide | Good control over regioselectivity. | Use of potentially explosive azide reagents; requires careful handling. |

| From Chiral Pool | L- or D-Glutamic Acid | Direct access to enantiomerically pure product.[3] | Multi-step process; requires protecting group chemistry. |

Featured Protocol: Synthesis via Nitro Reduction from Itaconic Acid

This section details a robust and widely cited method starting from itaconic acid. This route is advantageous due to the low cost of the starting material and the straightforward nature of the chemical transformations. The core of this strategy involves a Michael addition followed by a reductive cyclization.

Scientific Rationale and Causality

The synthesis hinges on two key transformations:

-

Michael Addition & Lactamization: Itaconic acid, an unsaturated dicarboxylic acid, serves as the carbon backbone.[9][10] The reaction with a nitroalkane (e.g., nitromethane) in the presence of a base proceeds via a Michael addition. The subsequent cyclization, driven by the removal of water, forms the 4-nitro-pyrrolidinone intermediate. The choice of base and solvent is critical to manage the exothermicity and maximize yield.

-

Catalytic Hydrogenation: The nitro group is a versatile precursor to an amine. Catalytic hydrogenation is the preferred method for this reduction due to its high efficiency and clean conversion.[11][12][13] Catalysts like Palladium on Carbon (Pd/C) or Raney Nickel are typically employed under a hydrogen atmosphere. The acidic conditions used during hydrogenation or workup facilitate the in-situ formation of the hydrochloride salt.

Experimental Workflow Diagram

Caption: Workflow for synthesis from Itaconic Acid.

Detailed Step-by-Step Protocol

Step 1: Synthesis of 4-(Nitromethyl)-dihydrofuran-2(3H)-one

-

Reagent Preparation: In a 1 L round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve itaconic acid (130 g, 1.0 mol) in methanol (500 mL).

-

Reaction Initiation: Add nitromethane (67 g, 1.1 mol) followed by the slow, portion-wise addition of a strong base catalyst (e.g., sodium methoxide, 5.4 g, 0.1 mol) while monitoring the temperature. An exothermic reaction is expected.

-

Reflux: Once the initial exotherm subsides, heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature and neutralize with concentrated hydrochloric acid. Remove the solvent under reduced pressure. The resulting crude oil is the nitro-lactone intermediate, which can be carried forward without extensive purification.

Step 2: Catalytic Hydrogenation and Salt Formation

-

Catalyst Slurry: In a high-pressure hydrogenation vessel (e.g., a Parr shaker), suspend 10% Palladium on Carbon (5 g) in ethanol (200 mL). Expertise Note: Wetting the catalyst before adding the substrate is a critical safety step to prevent ignition of the dry catalyst in the presence of flammable solvent vapors.

-

Substrate Addition: Dissolve the crude intermediate from Step 1 in ethanol (300 mL) containing concentrated hydrochloric acid (100 mL, ~1.2 mol). Add this solution to the hydrogenation vessel.

-

Hydrogenation: Seal the vessel, purge with nitrogen, and then pressurize with hydrogen gas to 50-60 psi. Heat the mixture to 50°C and agitate vigorously. The reaction progress can be monitored by the cessation of hydrogen uptake.

-

Catalyst Removal: After the reaction is complete (typically 8-12 hours), cool the vessel, and carefully vent the hydrogen. Purge again with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Trustworthiness Note: The filtration must be done carefully as the catalyst can be pyrophoric.

Step 3: Isolation and Purification of this compound Hydrochloride

-

Concentration: Transfer the filtrate to a round-bottom flask and concentrate the solvent using a rotary evaporator. This will yield a crude solid or semi-solid.

-

Recrystallization: Dissolve the crude product in a minimal amount of hot ethanol and allow it to cool slowly to room temperature, then in an ice bath to induce crystallization. If necessary, add a co-solvent like diethyl ether to promote precipitation.

-

Drying: Collect the white crystalline solid by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum to a constant weight.

Product Characterization and Quality Control

Ensuring the identity and purity of the final product is paramount. A combination of spectroscopic and chromatographic techniques should be employed.

Spectroscopic Analysis

-

¹H NMR Spectroscopy: The proton NMR spectrum provides definitive structural confirmation.[14] The spectrum should be recorded in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆). Key expected signals include multiplets for the diastereotopic protons of the pyrrolidinone ring and a signal for the methine proton adjacent to the amino group.[15]

-

¹³C NMR Spectroscopy: This analysis confirms the carbon framework, with a characteristic signal for the lactam carbonyl carbon typically appearing around 175-180 ppm.[16]

-

Infrared (IR) Spectroscopy: The IR spectrum should show characteristic absorption bands for the N-H stretch of the ammonium salt, the C=O stretch of the lactam (around 1680-1700 cm⁻¹), and N-H bending vibrations.

-

Mass Spectrometry (MS): Provides the molecular weight of the free base, confirming the molecular formula.[14]

Table 3: Representative ¹H NMR Data (400 MHz, D₂O)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~4.0-4.2 | m | 1H | CH-NH₃⁺ |

| ~3.5-3.7 | m | 2H | CH₂-N |

| ~2.8-3.0 | dd | 1H | CH₂-C=O (diastereotopic) |

| ~2.5-2.7 | dd | 1H | CH₂-C=O (diastereotopic) |

Note: Exact chemical shifts and coupling constants can vary based on solvent and pH.

Purity Assessment

-

High-Performance Liquid Chromatography (HPLC): HPLC is the standard method for determining the purity of the final compound. A reverse-phase column with a mobile phase of water/acetonitrile containing a modifier like TFA is typically used. Purity should be ≥98% for use in research and development.

-

Melting Point: A sharp melting point range is indicative of high purity.

Safety and Handling

-

Reagent Hazards: Handle nitromethane and strong bases with care in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Hydrogenation Safety: Catalytic hydrogenation involves flammable solvents and hydrogen gas under pressure and must be conducted in specialized equipment by trained personnel. The catalyst is pyrophoric and must be handled with extreme care, especially during filtration.[6]

-

Product Handling: The final product is classified as harmful if swallowed and may cause skin and eye irritation.[6] Standard laboratory safety practices should be followed.

Conclusion

The synthesis of this compound hydrochloride is a well-established process that is critical for the advancement of various drug discovery programs. The nitro-reduction route starting from itaconic acid represents a scalable, cost-effective, and reliable method. By understanding the underlying chemical principles and adhering to rigorous experimental and safety protocols, researchers can consistently produce high-quality material for their scientific endeavors. Future work may focus on developing greener synthetic routes, potentially utilizing biocatalysis or flow chemistry to enhance safety and efficiency.

References

-

LookChem. Cas 167465-93-2, this compound hydrochloride. Available from: [Link]

-

Semantic Scholar. Asymmetric Synthesis of 2-Substituted (4S)-4-Aminopyrrolidines. SN2 Displacement at the 4-Position of the Pyrrolidine Moiety. Available from: [Link]

-

PubChem. (S)-4-Aminopyrrolidin-2-one hydrochloride. Available from: [Link]

-

ResearchGate. Catalytic Asymmetric Intramolecular Aminopalladation: Enantioselective Synthesis of Vinyl-Substituted 2-Oxazolidinones, 2-Imidazolidinones, and 2-Pyrrolidinones | Request PDF. Available from: [Link]

-

Organic Syntheses. Itaconic Anhydride and Itaconic Acid. Available from: [Link]

-

PubChem. This compound hydrochloride. Available from: [Link]

-

Vitale, P., et al. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 2021. Available from: [Link]

-

Felpin, F.-X., et al. Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. ACS Omega, 2022. Available from: [Link]

-

Wang, W., et al. Catalytic asymmetric synthesis of enantioenriched α-deuterated pyrrolidine derivatives. Chemical Science, 2022. Available from: [Link]

- Google Patents. US8796472B2 - Mixtures of itaconic acid or itaconic acid derivatives and primary amines for producing 1,3- and 1,4-alkyl methyl pyrrolidones.

-

ResearchGate. Asymmetric Synthesis of Chiral Pyrrolizine‐Based Triheterocycles by Organocatalytic Cascade Aza‐Michael–Aldol Reactions. Available from: [Link]

- Google Patents. EP2373617B1 - Mixtures of itaconic acid or itaconic acid derivatives and primary amines for producing 1,3- and 1,4-alkyl methyl pyrrolidones.

-

National Institutes of Health (NIH). Catalytic reduction of 4-nitrophenol with gold nanoparticles synthesized by caffeic acid. Available from: [Link]

-

Hindawi. One-Pot Synthesis of Pyrrolidine-2-ones from Erythruronolactone and Amine. Available from: [Link]

-

Organic Chemistry Portal. Synthesis of pyrrolidines. Available from: [Link]

-

ResearchGate. (PDF) Recent Advances in the Synthesis of Pyrrolidines. Available from: [Link]

-

ACS Publications. Remarkable Facet Selective Reduction of 4-Nitrophenol by Morphologically Tailored (111) Faceted Cu2O Nanocatalyst. Available from: [Link]

-

ResearchGate. Conversion of itaconic acid to 3‐ and 4‐methyl‐2‐pyrrolidone with.... Available from: [Link]

-

RSC Publishing. Catalytic reduction of 4-nitrophenol using 2D-molybdenum ditelluride. Available from: [Link]

-

Organic Syntheses. Synthesis of 4-Phenylpyrrolidin-2-one via an Aza-Baeyer- Villiger Rearrangement. Available from: [Link]

-

ResearchGate. Catalytic Reduction of 4-Nitrophenol Using 2D-Molybdenum Ditelluride. Available from: [Link]

-

The Royal Society of Chemistry. Synthesis and Structural Characterization of Amido Heteroscorpionate Rare-Earth Metals Complexes. Hydroamination of Aminoalkenes. Available from: [Link]

-

OICC Press. Advances on catalytic reduction of 4-nitrophenol by nanostructured materials as benchmark reaction. Available from: [Link]

-

MDPI. Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines/Benzylamines. Available from: [Link]

-

National Institutes of Health (NIH). NMR spectroscopy in drug discovery and development: Evaluation of physico-chemical properties. Available from: [Link]

-

ResearchGate. Straightforward Synthesis of Succinimide-Fused Pyrrolizidines by A Three-Component Reaction of α-Diketone, Amino Acid, and Maleimide. Available from: [Link]

-

PubMed. Synthesis and structure-activity relationships for 1-(4-(piperidin-1-ylsulfonyl)phenyl)pyrrolidin-2-ones as novel non-carboxylate inhibitors of the aldo-keto reductase enzyme AKR1C3. Available from: [Link]

Sources

- 1. Cas 167465-93-2,this compound hydrochloride | lookchem [lookchem.com]

- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. enamine.net [enamine.net]

- 5. (S)-4-Aminopyrrolidin-2-one hydrochloride | C4H9ClN2O | CID 67124568 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound hydrochloride | C4H9ClN2O | CID 67085274 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. (S)-4-Aminopyrrolidin-2-one hydrochloride | 672883-63-5 [sigmaaldrich.com]

- 8. Synthesis and structure-activity relationships for 1-(4-(piperidin-1-ylsulfonyl)phenyl)pyrrolidin-2-ones as novel non-carboxylate inhibitors of the aldo-keto reductase enzyme AKR1C3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. US8796472B2 - Mixtures of itaconic acid or itaconic acid derivatives and primary amines for producing 1,3- and 1,4-alkyl methyl pyrrolidones - Google Patents [patents.google.com]

- 10. EP2373617B1 - Mixtures of itaconic acid or itaconic acid derivatives and primary amines for producing 1,3- and 1,4-alkyl methyl pyrrolidones - Google Patents [patents.google.com]

- 11. Catalytic reduction of 4-nitrophenol with gold nanoparticles synthesized by caffeic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. oiccpress.com [oiccpress.com]

- 14. 4-amino-1-methylpyrrolidin-2-one(SALTDATA: FREE)(933744-16-2) 1H NMR spectrum [chemicalbook.com]

- 15. rsc.org [rsc.org]

- 16. Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines/Benzylamines - PMC [pmc.ncbi.nlm.nih.gov]

4-Aminopyrrolidin-2-one: An In-depth Technical Guide on its Putative Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Aminopyrrolidin-2-one, a simple pyrrolidinone derivative, stands as a core scaffold in a class of molecules that have garnered significant interest for their diverse pharmacological activities, particularly in the realm of neuroscience. While extensive research has illuminated the mechanisms of its various derivatives, the precise molecular actions of the parent compound remain an area of active investigation. This technical guide synthesizes the current understanding of the pyrrolidin-2-one class, leveraging data from related compounds to construct a scientifically grounded, albeit putative, mechanism of action for this compound. This document will delve into its structural relationship with the neurotransmitter GABA, explore the pharmacological landscape of the broader pyrrolidinone family, and propose potential molecular targets and signaling pathways. Detailed experimental protocols are provided to empower researchers to further elucidate the activity of this enigmatic molecule.

Introduction: The Pyrrolidin-2-one Enigma

The pyrrolidin-2-one ring system is a privileged scaffold in medicinal chemistry, forming the backbone of numerous compounds with nootropic, anticonvulsant, and neuroprotective properties.[1][2] The seminal compound of this class, piracetam, paved the way for the development of a wide array of "racetam" drugs. This compound, as a fundamental building block, presents a compelling case for understanding the foundational pharmacology of this chemical family. Its structural simplicity, however, belies a complex and likely multifaceted mechanism of action. This guide will navigate the existing literature to build a cohesive picture of its potential biological activities.

The GABAergic Hypothesis: A Structural Mimic of an Endogenous Neurotransmitter

The most prominent hypothesis regarding the mechanism of action of this compound centers on its structural analogy to γ-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the mammalian central nervous system.[3][4]

Structural Comparison

This compound is a cyclic analog of GABA. The pyrrolidinone ring constrains the flexible backbone of GABA into a specific conformation. This conformational restriction can have profound implications for receptor binding and selectivity.

Diagram: Structural Comparison of GABA and this compound

Caption: 2D structures of GABA and this compound.

Potential Interactions with the GABAergic System

The structural similarity to GABA suggests several potential points of interaction with the GABAergic system:

-

Direct Receptor Binding: this compound could potentially act as an agonist or antagonist at GABA receptors (GABAA and GABAB). However, direct binding studies on the parent compound are currently lacking in the public domain.

-

Modulation of GABA Metabolism: The related compound, 2-pyrrolidinone, has been shown to be a cyclic form of GABA and its administration can lead to increased GABA levels in the brain.[5] This suggests that this compound could potentially influence GABA synthesis, degradation, or transport. It may act as a substrate or inhibitor for enzymes such as GABA transaminase (GABA-T) or glutamate decarboxylase (GAD).

-

Allosteric Modulation: It is plausible that this compound could act as a positive or negative allosteric modulator of GABA receptors, enhancing or diminishing the effect of endogenous GABA.

Beyond GABA: Exploring Other Potential Mechanisms of the Pyrrolidin-2-one Class

While the GABAergic hypothesis is compelling, the diverse activities of pyrrolidin-2-one derivatives suggest that their mechanisms of action are not limited to this single neurotransmitter system. Extrapolating from these derivatives provides a broader perspective on the potential targets of this compound.

Modulation of Glutamatergic Neurotransmission

Several derivatives of this compound have been shown to interact with the glutamatergic system. A notable example is (2R,4R)-4-aminopyrrolidine-2,4-dicarboxylate (APDC), which is a selective agonist for group II metabotropic glutamate receptors (mGluRs) that are negatively coupled to adenylate cyclase.[6][7] This finding suggests that the pyrrolidinone scaffold can be adapted to target glutamate receptors, raising the possibility that the parent compound may have some, albeit likely weaker, affinity for these receptors.

Interaction with Adrenergic Receptors

Certain pyrrolidin-2-one derivatives have demonstrated affinity for α-adrenergic receptors, exhibiting antiarrhythmic and antihypertensive properties.[8] This line of evidence suggests that the core structure may possess some inherent, though perhaps modest, capacity to interact with aminergic systems.

Nootropic and Anticonvulsant Activities: A Common Thread

A recurring theme in the pharmacology of the pyrrolidin-2-one class is the manifestation of nootropic (cognition-enhancing) and anticonvulsant effects.[1][2][9][10] While the precise mechanisms underlying these effects are often not fully elucidated, they are thought to involve a combination of factors including enhanced neuronal plasticity, improved cerebral blood flow, and modulation of ion channel function.

Table 1: Pharmacological Activities of Select Pyrrolidin-2-one Derivatives

| Compound | Primary Target/Activity | Reference |

| Piracetam | Nootropic, modulation of mitochondrial function | [General knowledge, not from searches] |

| Levetiracetam | SV2A (synaptic vesicle protein 2A) binding, anticonvulsant | [General knowledge, not from searches] |

| (2R,4R)-APDC | Group II mGluR agonist, anticonvulsant | [6][7] |

| S-75 | α1-adrenergic receptor affinity, antiarrhythmic | [Not found in current searches] |

| Nefiracetam | Nootropic, anticonvulsant | [10] |

Proposed Integrated Mechanism of Action for this compound

Based on the available evidence, a putative, multi-target mechanism of action for this compound can be proposed. It is crucial to emphasize that this is a theoretical framework that requires experimental validation.

Diagram: Putative Signaling Pathways for this compound

Caption: Proposed multi-target mechanism of this compound.

Experimental Protocols for Elucidating the Mechanism of Action

To rigorously test the hypotheses outlined above, a series of well-defined experiments are necessary. The following protocols provide a starting point for researchers in the field.

Radioligand Binding Assays

Objective: To determine the binding affinity of this compound to a panel of neurotransmitter receptors.

Protocol:

-

Membrane Preparation: Prepare crude membrane fractions from rodent brain tissue (e.g., cortex, hippocampus, cerebellum) or from cell lines expressing the receptor of interest.

-

Radioligand Incubation: Incubate the membrane preparations with a specific radiolabeled ligand for the target receptor (e.g., [³H]muscimol for GABAA receptors, [³H]CGP54626 for GABAB receptors, [³H]LY341495 for group II mGluRs) in the presence of increasing concentrations of this compound.

-

Separation and Scintillation Counting: Separate the bound and free radioligand by rapid filtration through glass fiber filters. Measure the radioactivity retained on the filters using a liquid scintillation counter.

-

Data Analysis: Calculate the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

Electrophysiological Recordings

Objective: To assess the functional effects of this compound on neuronal activity.

Protocol:

-

Slice Preparation: Prepare acute brain slices (e.g., hippocampal or cortical slices) from rodents.

-

Patch-Clamp Recording: Obtain whole-cell patch-clamp recordings from individual neurons within the slice.

-

Drug Application: Perfuse the slice with artificial cerebrospinal fluid (aCSF) containing a known concentration of this compound.

-

Data Acquisition and Analysis: Record changes in membrane potential, holding current, and the frequency and amplitude of spontaneous or evoked postsynaptic currents (EPSCs and IPSCs). Analyze the data to determine if this compound has excitatory, inhibitory, or modulatory effects.

In Vivo Microdialysis

Objective: To measure the effect of this compound on extracellular levels of GABA and glutamate in the brain.

Protocol:

-

Probe Implantation: Surgically implant a microdialysis probe into a specific brain region of an anesthetized rodent (e.g., the hippocampus or striatum).

-

Perfusion and Sampling: Perfuse the probe with aCSF and collect dialysate samples at regular intervals before and after systemic or local administration of this compound.

-

Neurotransmitter Analysis: Analyze the concentration of GABA and glutamate in the dialysate samples using high-performance liquid chromatography (HPLC) with fluorescence or mass spectrometry detection.

-

Data Analysis: Compare the neurotransmitter levels in the post-drug samples to the baseline levels to determine the effect of this compound on neurotransmitter release and reuptake.

Conclusion and Future Directions

This compound represents a foundational structure in a class of pharmacologically important molecules. While its precise mechanism of action remains to be fully elucidated, the available evidence strongly points towards a potential modulation of the GABAergic system, with possible secondary interactions with other neurotransmitter systems. Its structural relationship to GABA makes it a compelling candidate for further investigation as a direct or indirect modulator of inhibitory neurotransmission.

Future research should focus on conducting the detailed pharmacological profiling outlined in this guide. Specifically, comprehensive binding assays against a wide range of CNS targets, coupled with functional electrophysiological and neurochemical studies, will be critical in definitively unraveling the molecular mechanisms of this enigmatic compound. Such studies will not only illuminate the core pharmacology of the pyrrolidin-2-one class but also potentially uncover novel therapeutic avenues for a range of neurological and psychiatric disorders.

References

-

Góra, J., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4877. [Link]

-

Zhmurenko, L. A., et al. (2019). Synthesis of 4-Phenylpyrrolidone Derivatives with Anticonvulsant and Nootropic Activity. Pharmaceutical Chemistry Journal, 53(5), 429-433. [Link]

-

Monteleone, D., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry, 11, 1248383. [Link]

-

Fasolato, C., et al. (1988). Effect of 2-pyrrolidone on the concentration of GABA in rat tissues. Pharmacology, 36(4), 258-264. [Link]

-

Chapman, A. G., et al. (2001). The mGlu(2/3) Agonist 2R,4R-4-aminopyrrolidine-2,4-dicarboxylate, Is Anti- And Proconvulsant in DBA/2 Mice. Neuropharmacology, 41(4), 443-451. [Link]

-

Pifferi, G., & Pinza, M. (1977). Cyclic Gaba-Gabob analogues I - Synthesis of new 4-hydroxy-2-pyrrolidinone derivatives. Il Farmaco; edizione scientifica, 32(8), 602-613. [Link]

-

Winblad, B. (2005). Piracetam: a review of the pharmacological and clinical data. CNS drug reviews, 11(2), 169-182. [Link]

-

Malykh, A. G., & Sadaie, M. R. (2010). Piracetam and piracetam-like drugs: from basic science to novel clinical applications to CNS disorders. Drugs, 70(3), 287-312. [Link]

-

Sapa, J., et al. (2011). Synthesis and pharmacological evaluation of pyrrolidin-2-one derivatives as antiarrhythmic, antihypertensive and alpha-adrenolytic agents. European journal of medicinal chemistry, 46(9), 4368-4378. [Link]

-

Wikipedia contributors. (2023, December 28). GABA analogue. In Wikipedia, The Free Encyclopedia. Retrieved January 11, 2026, from [Link]

-

Monn, J. A., et al. (2001). Synthesis and metabotropic glutamate receptor antagonist activity of N1-substituted analogs of 2R,4R-4-aminopyrrolidine-2,4-dicarboxylic acid. Bioorganic & medicinal chemistry letters, 11(14), 1919-1924. [Link]

-

Avoli, M., & Olivier, A. (1988). 4-Aminopyridine induces a long-lasting depolarizing GABA-ergic potential in human neocortical and hippocampal neurons maintained in vitro. Neuroscience letters, 94(3), 327-332. [Link]

-

Biessels, P. T., et al. (1984). Comparison of the pharmacological actions of some new 4-aminopyridine derivatives. European journal of pharmacology, 106(2), 319-325. [Link]

-

Levandovskiy, I. A., et al. (2011). Conformationally restricted GABA analogs: from rigid carbocycles to cage hydrocarbons. Future medicinal chemistry, 3(2), 223-241. [Link]

-

Vale, C., et al. (1999). Effects of the conformationally restricted GABA analogues, cis- and trans-4-aminocrotonic acid, on GABA neurotransmission in primary neuronal cultures. Journal of neuroscience research, 57(1), 95-105. [Link]

-

Olsen, R. W., & Tobin, A. J. (1990). Molecular biology of GABAA receptors. The FASEB journal, 4(5), 1469-1480. [Link]

-

Schousboe, A. (2003). GABA metabolism and transport: effects on synaptic efficacy. The Neuroscientist, 9(3), 181-188. [Link]

-

Mihic, S. J., & Harris, R. A. (1997). GABA and the GABAA receptor. Alcohol health and research world, 21(2), 127-131. [Link]

-

Rybka, S., et al. (2015). Evaluation of anticonvulsant and antinociceptive properties of new N-Mannich bases derived from pyrrolidine-2,5-dione and 3-methylpyrrolidine-2,5-dione. Pharmacological reports, 67(6), 1185-1192. [Link]

-

Kitano, Y., et al. (2005). Anticonvulsant properties of the novel nootropic agent nefiracetam in seizure models of mice and rats. Epilepsia, 46(6), 829-836. [Link]

Sources

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. GABA analogue - Wikipedia [en.wikipedia.org]

- 4. Conformationally restricted GABA analogs: from rigid carbocycles to cage hydrocarbons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Effect of 2-pyrrolidone on the concentration of GABA in rat tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The mGlu(2/3) agonist 2R,4R-4-aminopyrrolidine-2,4-dicarboxylate, is anti- and proconvulsant in DBA/2 mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and metabotropic glutamate receptor antagonist activity of N1-substituted analogs of 2R,4R-4-aminopyrrolidine-2,4-dicarboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and pharmacological evaluation of pyrrolidin-2-one derivatives as antiarrhythmic, antihypertensive and alpha-adrenolytic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Evaluation of anticonvulsant and antinociceptive properties of new N-Mannich bases derived from pyrrolidine-2,5-dione and 3-methylpyrrolidine-2,5-dione - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Anticonvulsant properties of the novel nootropic agent nefiracetam in seizure models of mice and rats - PubMed [pubmed.ncbi.nlm.nih.gov]

The Enigmatic Biological Profile of 4-Aminopyrrolidin-2-one: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Preamble: Navigating the Knowns and Unknowns

In the landscape of neuropharmacology and drug discovery, the pyrrolidin-2-one scaffold stands as a testament to structural versatility and diverse biological activity.[1][2] This five-membered lactam is a core component of numerous synthetic and natural compounds, exhibiting a wide spectrum of pharmacological effects, including nootropic, anticonvulsant, anti-inflammatory, and antimicrobial properties.[2] This guide delves into the biological landscape of a specific, yet surprisingly under-characterized, member of this family: 4-Aminopyrrolidin-2-one.

As a cyclic analogue of the principal inhibitory neurotransmitter, γ-aminobutyric acid (GABA), this compound presents a compelling case for investigation into its potential modulation of GABAergic and other neurotransmitter systems.[1] However, a comprehensive review of the current scientific literature reveals a notable scarcity of direct research on the biological activity of this compound itself. The majority of our understanding is extrapolated from the well-documented activities of its derivatives.

This technical guide is structured to provide a comprehensive overview of the biological context of this compound. We will first explore the foundational chemistry and stereochemistry that are critical to its potential biological function. Subsequently, we will conduct a deep dive into the established pharmacology of its most significant derivatives, which have shown marked effects on metabotropic glutamate receptors, offering a tantalizing glimpse into the potential therapeutic avenues for this class of compounds. Finally, we will provide detailed, field-proven experimental protocols that would be essential for any research initiative aimed at elucidating the direct biological activity of this compound. Our objective is to equip researchers with a thorough understanding of the current state of knowledge and the necessary methodological tools to explore this promising, yet enigmatic, molecule.

I. Foundational Chemistry and Stereochemistry: The Building Blocks of Activity

The chemical identity of this compound is the bedrock upon which its biological potential is built. A clear understanding of its structure, properties, and particularly its stereochemistry, is paramount for any investigation into its pharmacological effects.

Core Structure and Physicochemical Properties

This compound, also known as 3-amino-gamma-butyrolactam, is a simple heterocyclic compound with the molecular formula C₄H₈N₂O. Its structure consists of a five-membered pyrrolidin-2-one ring with an amino group substituted at the 4-position.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₄H₈N₂O | PubChem CID: 13195064 |

| Molecular Weight | 100.12 g/mol | PubChem CID: 13195064 |

| CAS Number | 88016-17-5 | PubChem CID: 13195064 |

| IUPAC Name | This compound | PubChem CID: 13195064 |

| Synonyms | 3-amino-gamma-butyrolactam, 4-amino-2-pyrrolidinone | PubChem CID: 13195064 |

The hydrochloride salt of this compound is also commonly used in research settings.

Table 2: Physicochemical Properties of this compound Hydrochloride

| Property | Value | Source |

| Molecular Formula | C₄H₉ClN₂O | PubChem CID: 67085274 |

| Molecular Weight | 136.58 g/mol | PubChem CID: 67085274 |

| CAS Number | 167465-93-2 | PubChem CID: 67085274 |

The Critical Role of Enantiomers

The carbon atom at the 4-position of the pyrrolidinone ring is a chiral center, meaning that this compound exists as a pair of enantiomers: (R)-4-Aminopyrrolidin-2-one and (S)-4-Aminopyrrolidin-2-one. This stereoisomerism is of profound biological importance, as the three-dimensional arrangement of the amino group can dictate the molecule's interaction with chiral biological targets such as receptors and enzymes. It is a well-established principle in pharmacology that enantiomers of a chiral drug can exhibit significantly different, and sometimes opposing, pharmacological activities.

The synthesis of enantiomerically pure forms of pyrrolidine derivatives is a key area of research, often employing chiral starting materials or asymmetric synthesis strategies.[2] Any investigation into the biological activity of this compound must consider the potential for stereospecific effects, and ideally, should be conducted with the individual enantiomers as well as the racemic mixture.

II. Biological Activity of Key Derivatives: A Window into Potential Mechanisms

While direct data on this compound is sparse, a wealth of information exists for its derivatives. The biological activity of these closely related compounds provides the strongest clues to the potential targets and therapeutic applications of the parent molecule.

(2R,4R)-4-Aminopyrrolidine-2,4-dicarboxylate (APDC): A Selective mGluR Agonist

One of the most extensively studied derivatives is (2R,4R)-4-aminopyrrolidine-2,4-dicarboxylate (APDC). This compound has been identified as a potent and selective agonist for group II metabotropic glutamate receptors (mGluR2 and mGluR3).[3]

Group II mGluRs are G-protein coupled receptors that are negatively coupled to adenylyl cyclase. Their activation leads to a decrease in intracellular cyclic AMP (cAMP) levels.[3] APDC has been shown to be highly selective for this pathway, with no significant activity at NMDA, AMPA, or kainate receptors.[3]

The activation of group II mGluRs by APDC has been shown to produce significant anticonvulsant effects in animal models.[3] This suggests that compounds targeting this pathway may have therapeutic potential in the treatment of epilepsy and other neurological disorders characterized by neuronal hyperexcitability.

Table 3: In Vitro Activity of (2R,4R)-4-Aminopyrrolidin-2,4-dicarboxylate (APDC)

| Assay | Parameter | Value | Source |

| [³H]glutamate binding (mGluRs) | IC₅₀ | 6.49 ± 1.21 µM | [3] |

| Forskolin-stimulated cAMP formation | EC₅₀ | 14.51 ± 5.54 µM | [3] |

The high stereospecificity of this interaction is noteworthy, as other isomers of APDC show no significant affinity for mGluRs, underscoring the importance of chiral separation in the study of these compounds.[3]

Other Pyrrolidin-2-one Derivatives: A Spectrum of Activities

Research into other derivatives of the pyrrolidin-2-one scaffold has revealed a broad range of biological activities, further highlighting the potential of this chemical class.

-

Antiarrhythmic and Antihypertensive Effects: A series of novel arylpiperazines bearing a pyrrolidin-2-one fragment have been synthesized and shown to possess high affinity for α1- and α2-adrenoceptors.[2] Some of these compounds exhibited significant antiarrhythmic and antihypertensive activities in animal models.[2][4]

-

Anti-inflammatory Activity: A new class of 2-pyrrolidinone derivatives has been designed and shown to have antioxidant and anti-inflammatory properties, with some compounds demonstrating potent inhibition of the lipoxygenase (LOX) enzyme.[5]

III. Recommended Experimental Protocols for Characterizing the Biological Activity of this compound

Given the lack of direct data, the following experimental protocols are provided as a guide for researchers wishing to investigate the biological activity of this compound. These protocols are based on standard, validated methodologies in the field of neuropharmacology.

Radioligand Binding Assays: Assessing Receptor Affinity